Physicochemical Profile: Drug-Likeness and Fragment Compliance Compared to the 3-Chloro Analog
N-(4-Phenyl-1,3-thiazol-2-yl)propanamide (MW = 232.30 Da) falls within the Rule-of-Three fragment space (<300 Da), whereas its closest antitumor analog 3-chloro-N-(4-phenyl-thiazol-2-yl)-propanamide (compound 37, MW ≈ 266.7 Da) exceeds the 250 Da fragment ideal and introduces a reactive alkyl chloride [1] [2]. The parent compound has a lower calculated LogP (XLogP3 = 2.6) compared to the 3-chloro analog (estimated XLogP3 ≈ 3.1 due to chlorine) and an identical hydrogen bond donor/acceptor count (1 HBD, 3 HBA), maintaining compliance with fragment-screening library criteria [1]. The absence of the electrophilic chlorine eliminates the risk of non-specific thiol reactivity that complicates hit triage in fragment screens—a liability explicitly flagged for thiazole fragments in recent profiling campaigns [3].
| Evidence Dimension | Physicochemical drug-likeness and fragment compliance |
|---|---|
| Target Compound Data | MW = 232.30 Da; XLogP3 = 2.6; HBD = 1; HBA = 3; TPSA = 70.2 Ų; Rotatable bonds = 3; No halogen substituent |
| Comparator Or Baseline | 3-Chloro-N-(4-phenyl-thiazol-2-yl)-propanamide (Compound 37, El-Messery et al.): MW ≈ 266.7 Da; est. XLogP3 ≈ 3.1; HBD = 1; HBA = 3; Contains electrophilic Cl |
| Quantified Difference | ΔMW ≈ −34.4 Da (13% lower); ΔXLogP3 ≈ −0.5 log units; Fragment Rule-of-Three compliant (target compound) vs. borderline (comparator); No electrophilic warhead (target compound) vs. reactive alkyl chloride present (comparator) |
| Conditions | Calculated properties from PubChem (target compound); comparator properties estimated by structural analogy [1] [2] |
Why This Matters
The lower molecular weight and absence of a reactive halogen make this compound a cleaner fragment hit with reduced non-specific assay interference risk, directly impacting procurement decisions for fragment screening libraries.
- [1] PubChem. N-(4-Phenyl-1,3-thiazol-2-yl)propanamide. CID 781374. https://pubchem.ncbi.nlm.nih.gov/compound/5039-10-1 (accessed 2026-05-02). View Source
- [2] El-Messery SM, Hassan GS, Al-Omary FA, El-Subbagh HI. Substituted thiazoles VI. Synthesis and antitumor activity of new 2-acetamido- and 2 or 3-propanamido-thiazole analogs. Eur. J. Med. Chem. 2012;54:615-625. Compound 37: 3-chloro-N-(4-phenyl-thiazol-2-yl)-propanamide. View Source
- [3] Proj M, Hrast M, Knez D, Bozovičar K, Grabrijan K, Meden A, Gobec S, Frlan R. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Med. Chem. Lett. 2022;13(12):1876-1883. doi:10.1021/acsmedchemlett.2c00429. View Source
